N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide
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Overview
Description
Compounds with a structure similar to the one you provided often belong to a class of organic compounds known as benzodioxoles . These compounds contain a benzene ring fused to a 1,3-dioxole. A common example is N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine .
Synthesis Analysis
The synthesis of similar compounds often involves methods such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions. For instance, the synthesis of N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine has been reported .Molecular Structure Analysis
The molecular structure of similar compounds often includes a benzene ring fused to a 1,3-dioxole . The exact structure can vary depending on the specific compound.Chemical Reactions Analysis
Reactions involving similar compounds can include interactions with different reagents, and the potential for undergoing oxidation or reduction.Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary greatly. For instance, N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine has a molecular weight of 207.2689 .Mechanism of Action
Safety and Hazards
The safety and hazards associated with similar compounds can vary greatly depending on the specific compound. Some synthetic cathinones have been reported to cause a number of adverse effects, including tachycardia, hypertension, hyperthermia, palpitations, hyponatremia, tremor, seizures, vomiting, sweating, headache, and rhabdomyolysis .
Future Directions
Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-14(2)15-3-6-18(7-4-15)26-12-22(25)23-11-17-10-20(29-24-17)16-5-8-19-21(9-16)28-13-27-19/h3-10,14H,11-13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPHALJNTPBXOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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